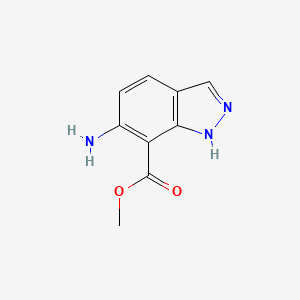

Methyl 6-amino-1H-indazole-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

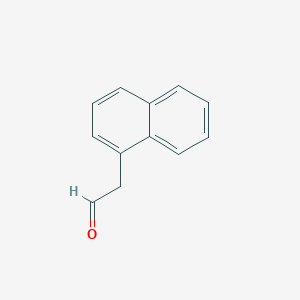

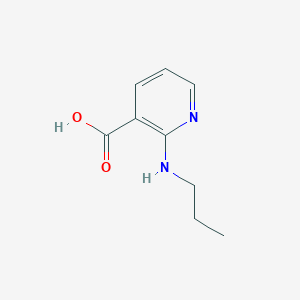

“Methyl 6-amino-1H-indazole-7-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It has an average mass of 191.187 Da and a monoisotopic mass of 191.069473 Da . It is also known by other names such as “1H-Indazole-7-carboxylic acid, 6-amino-, methyl ester” and "6-amino-1H-indazole-7-carboxylic acid methyl ester" .

Molecular Structure Analysis

The InChI code for “Methyl 6-amino-1H-indazole-7-carboxylate” is 1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific representation of its molecular structure.Physical And Chemical Properties Analysis

“Methyl 6-amino-1H-indazole-7-carboxylate” has a density of 1.4±0.1 g/cm3, a boiling point of 408.8±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.1±3.0 kJ/mol, and it has a flash point of 201.0±23.2 °C . The compound has a molar refractivity of 52.6±0.3 cm3, and its polar surface area is 81 Å2 .Applications De Recherche Scientifique

Pharmacological Importance of Indazole Derivatives

Indazoles, including Methyl 6-amino-1H-indazole-7-carboxylate, are vital due to their broad spectrum of biological activities, making them significant in pharmacological research. Their structure, a pyrazole ring fused with a benzene ring, forms the basis of many compounds with potential therapeutic values. Research has shown that indazole derivatives exhibit anticancer, anti-inflammatory activities, and are used in disorders involving protein kinases and neurodegeneration. The exploration of these derivatives has led to the development of novel therapeutic agents, highlighting the importance of indazole scaffolds in drug discovery and development (Denya, Malan, & Joubert, 2018).

Chemical and Biological Activities

The derivatives of indoles and indazoles are known for their extensive chemical and biological activities. They serve as antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic agents. This versatility underscores the significance of indazole derivatives in medicinal chemistry and their potential for developing new therapeutic agents (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthesis and Physicochemical Properties

The synthesis and study of physico-chemical properties of indazole derivatives, including Methyl 6-amino-1H-indazole-7-carboxylate, are crucial in the fine organic synthesis industry. These compounds are employed in producing various agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use in creating analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids demonstrates their broad applicability across applied sciences, biotechnology, energy, and chemistry (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Transition-Metal-Catalyzed Synthesis

The transition-metal-catalyzed C–H activation/annulation sequence is a noteworthy method for constructing functionalized indazole derivatives, including Methyl 6-amino-1H-indazole-7-carboxylate. This method offers a favorable approach to improving tolerance in medicinal applications, functional flexibility, and structural complexity. It exemplifies the continuous evolution of synthetic strategies to access target indazoles efficiently and innovatively, demonstrating the dynamic nature of research in this area (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 6-amino-1H-indazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEAFURFKCHXJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505245 |

Source

|

| Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-1H-indazole-7-carboxylate | |

CAS RN |

73907-98-9 |

Source

|

| Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)